TOP5668

Epigenetics Chromodomain inhibition CBX4

TOP5668 is a uniquely functionalized chromeno[4,3-c]pyrazole derivative serving as a reference CDYL2 chromodomain antagonist (IC50 140 nM) and CBX4 ligand (Kd 94 nM). Its complex core—featuring a 3,5-dichlorophenyl group, tert-butyl carboxamide, and 4-carbamoyl-6-methoxypyridin-2-yl substituent—enables precise SAR exploration across epigenetic readers and cannabinoid receptors. The chromenopyrazole scaffold supports design of peripherally-restricted, non-psychoactive CB1 modulators while avoiding CNS liabilities of first-generation antagonists. Select TOP5668 as your quantitative benchmark for chromodomain functional assays, polypharmacology selectivity panels, and focused library synthesis around a proven, highly decorated heterocyclic core.

Molecular Formula C30H29Cl2N5O5
Molecular Weight 610.5 g/mol
Cat. No. B12376960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTOP5668
Molecular FormulaC30H29Cl2N5O5
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=NC(=CC(=C4)C(=O)N)OC)OC)C5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C30H29Cl2N5O5/c1-30(2,3)36(4)29(39)26-21-14-42-24-13-23(40-5)19(22-7-15(28(33)38)8-25(34-22)41-6)12-20(24)27(21)37(35-26)18-10-16(31)9-17(32)11-18/h7-13H,14H2,1-6H3,(H2,33,38)
InChIKeyKHFDMQLZAPGVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide: Potent CB1 Receptor Antagonist for Cannabinoid System Research


N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide is a synthetic compound featuring a fused chromeno[4,3-c]pyrazole core. This compound has been documented in BindingDB (BDBM50194259, ChEMBL ID: CHEMBL3939958) with an antagonist activity IC50 of 140 nM at the recombinant human CDYL2 chromodomain [1]. The compound belongs to a broader class of chromeno[4,3-c]pyrazole derivatives that have been explored as cannabinoid CB1 receptor modulators [2], with some analogs demonstrating selective CB1 binding profiles [3]. The presence of a pyrazole ring in its structure has been associated with CB1 selectivity over CB2 [3].

Why Generic Substitution of N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide Fails


Substituting this specific chromeno[4,3-c]pyrazole derivative with a generic CB1 antagonist or another pyrazole carboxamide is not scientifically valid due to the extreme sensitivity of cannabinoid receptor pharmacology to subtle structural modifications. Research on the chromenopyrazole scaffold has demonstrated that the isochromene/chromene isomerism significantly influences biological activity [1], and the specific substitution pattern—particularly the 3,5-dichlorophenyl group versus 3,4-dichlorophenyl—can markedly alter CB1/CB2 receptor selectivity and affinity [2]. Without direct, comparative data, assumptions about interchangeable activity are unfounded and can lead to erroneous experimental conclusions.

Quantitative Evidence Guide: N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide Performance vs. Comparators


CDYL2 Chromodomain Antagonist Activity (IC50 = 140 nM) of the Target Compound

The target compound demonstrates antagonist activity at the recombinant human CDYL2 chromodomain with an IC50 of 140 nM [1]. It also exhibits binding affinity (Kd) to the human CBX4 chromodomain of 94 nM and to the CDYL chromodomain of 910 nM [1]. This multi-chromodomain targeting profile is documented, but comparative data for related analogs on these specific targets is not available in the public domain.

Epigenetics Chromodomain inhibition CBX4 CDYL2

CB1 Receptor Selectivity: Class-Level SAR Evidence for Chromenopyrazoles

A study of chromenopyrazoles designed as non-psychoactive CB1 agonists found that the presence of a pyrazole ring in the chromenopyrazole scaffold was a key determinant for achieving full CB1 selectivity over CB2 receptors [1]. The compound 13a in that study, which shares the chromenopyrazole core, did not induce CNS-mediated effects in mouse behavioral tests, suggesting limited blood-brain barrier penetration—a desirable trait for peripherally-restricted cannabinoid therapeutics [1].

Cannabinoid receptor CB1 selectivity Chromenopyrazole Peripheral antinociception

Distinct Biological Profile vs. Rimonabant (SR141716) - A Classical CB1 Antagonist

The target compound is a chromeno[4,3-c]pyrazole, whereas Rimonabant (SR141716) is a 1,5-diarylpyrazole-3-carboxamide. Rimonabant was a clinically approved CB1 antagonist with a reported Ki of 0.56 nM for rat CB1 and 3.5 nM for human CB1, exhibiting ~400-fold selectivity over CB2 [1]. However, Rimonabant was withdrawn due to CNS-mediated psychiatric adverse effects (anxiety, depression, suicidality) [2]. The chromenopyrazole scaffold has been explored as a means to develop peripherally-restricted CB1 modulators with potentially improved safety profiles [3].

CB1 antagonist Rimonabant SR141716 Obesity Adverse effects

Optimal Research and Industrial Applications for N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide


Epigenetics Tool for Chromodomain Inhibition Studies

Use this compound as a reference antagonist for studying chromodomain function, particularly of the CDYL2 and CBX4 proteins. Its documented IC50 of 140 nM for CDYL2 and Kd of 94 nM for CBX4 [1] provide a quantitative benchmark for structure-activity relationship (SAR) campaigns and functional assays in epigenetic research.

Lead Compound for Peripherally-Restricted CB1 Modulator Development

Leverage the chromenopyrazole scaffold as a starting point for designing novel, non-psychoactive CB1 receptor modulators. The class-level evidence suggests that appropriate substitution can yield peripherally-restricted compounds that avoid CNS-mediated side effects [1], a critical liability that led to the withdrawal of first-generation CB1 antagonists like Rimonabant.

In Vitro Pharmacological Profiling and Selectivity Screens

Employ this compound in broad selectivity panels to map its polypharmacology beyond chromodomains, including its potential activity at cannabinoid receptors. This is essential for understanding its full target engagement profile and identifying potential off-target effects, which is a critical step in early drug discovery.

Synthetic Intermediate or Scaffold for Derivative Libraries

Utilize the compound's complex, functionalized core (featuring a tert-butyl carboxamide and a 4-carbamoyl-6-methoxypyridin-2-yl group) as a key intermediate or as the core scaffold for generating focused chemical libraries. This enables systematic exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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